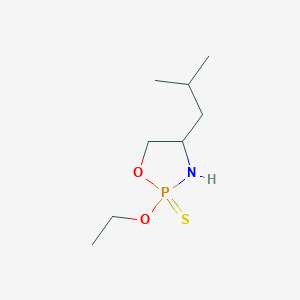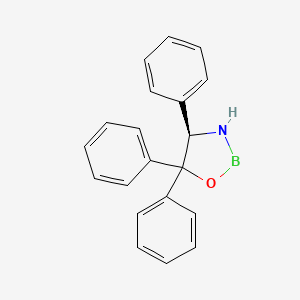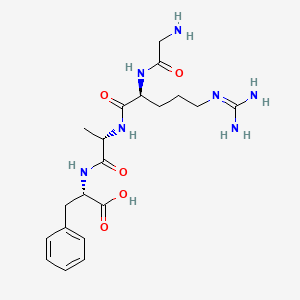
2-Ethoxy-4-(2-methylpropyl)-1,3,2lambda~5~-oxazaphospholidine-2-thione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Ethoxy-4-(2-methylpropyl)-1,3,2lambda~5~-oxazaphospholidine-2-thione is a chemical compound that belongs to the class of oxazaphospholidine derivatives. This compound is characterized by the presence of an oxazaphospholidine ring, which is a five-membered ring containing oxygen, nitrogen, and phosphorus atoms. The compound also features an ethoxy group and a 2-methylpropyl group attached to the ring, along with a thione group (a sulfur atom double-bonded to the phosphorus atom).
Méthodes De Préparation
The synthesis of 2-Ethoxy-4-(2-methylpropyl)-1,3,2lambda~5~-oxazaphospholidine-2-thione can be achieved through various synthetic routes. One common method involves the reaction of an appropriate phosphoramide with an alkylating agent under controlled conditions. The reaction typically requires the use of a solvent such as dichloromethane or tetrahydrofuran, and the reaction temperature is maintained at around 0-5°C to ensure the stability of the intermediate products. The final product is obtained after purification through techniques such as recrystallization or column chromatography .
Analyse Des Réactions Chimiques
2-Ethoxy-4-(2-methylpropyl)-1,3,2lambda~5~-oxazaphospholidine-2-thione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can convert the thione group to a thiol group using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethoxy or 2-methylpropyl groups are replaced by other nucleophiles under suitable conditions.
Applications De Recherche Scientifique
2-Ethoxy-4-(2-methylpropyl)-1,3,2lambda~5~-oxazaphospholidine-2-thione has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various phosphorus-containing compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of diseases such as cancer and bacterial infections.
Mécanisme D'action
The mechanism of action of 2-Ethoxy-4-(2-methylpropyl)-1,3,2lambda~5~-oxazaphospholidine-2-thione involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their catalytic activity. Additionally, the compound may interact with cellular membranes, leading to disruption of membrane integrity and cell death. The exact molecular targets and pathways involved in its biological effects are still under investigation .
Comparaison Avec Des Composés Similaires
2-Ethoxy-4-(2-methylpropyl)-1,3,2lambda~5~-oxazaphospholidine-2-thione can be compared with other similar compounds, such as:
2-Ethoxy-4-(2-methylpropyl)-1,3,2lambda~5~-oxazaphospholidine-2-oxide: This compound differs by having an oxide group instead of a thione group, which affects its reactivity and biological activity.
2-Ethoxy-4-(2-methylpropyl)-1,3,2lambda~5~-oxazaphospholidine-2-sulfide: This compound has a sulfide group instead of a thione group, leading to different chemical properties and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical reactivity and potential biological activities.
Propriétés
Numéro CAS |
138457-60-0 |
|---|---|
Formule moléculaire |
C8H18NO2PS |
Poids moléculaire |
223.28 g/mol |
Nom IUPAC |
2-ethoxy-4-(2-methylpropyl)-2-sulfanylidene-1,3,2λ5-oxazaphospholidine |
InChI |
InChI=1S/C8H18NO2PS/c1-4-10-12(13)9-8(6-11-12)5-7(2)3/h7-8H,4-6H2,1-3H3,(H,9,13) |
Clé InChI |
DSGWWDPAURUXGV-UHFFFAOYSA-N |
SMILES canonique |
CCOP1(=S)NC(CO1)CC(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[(Anthracen-9-YL)methyl]pyridine](/img/structure/B14265119.png)
![2(3H)-Furanone, dihydro-3-[(methylamino)methylene]-, (3E)-](/img/structure/B14265124.png)
![(2S)-2-[(R)-hydroxy(phenyl)methyl]cyclohexan-1-one](/img/structure/B14265128.png)

![4-(6-Pyridin-2-ylpyridin-2-yl)-6-[6-[6-(6-pyridin-2-ylpyridin-2-yl)pyrimidin-4-yl]pyridin-2-yl]pyrimidine](/img/structure/B14265141.png)

![Silane, [2-[(R)-(1,1-dimethylethyl)sulfinyl]ethyl]trimethyl-](/img/structure/B14265151.png)


![1-Oxo-2-[(1-phenylpent-4-en-1-yl)sulfanyl]-1lambda~5~-pyridine](/img/structure/B14265163.png)
![1,1',1'',1'''-[1,4-Phenylenedi(ethene-2,1,1-triyl)]tetrakis(4-methylbenzene)](/img/structure/B14265171.png)

![5-Methyl-3-[(phenylsulfanyl)methyl]furan-2(5H)-one](/img/structure/B14265185.png)
![N-Cyclohexyl-N'-(3,4-dichlorophenyl)-N-[(trimethylsilyl)methyl]urea](/img/structure/B14265201.png)
